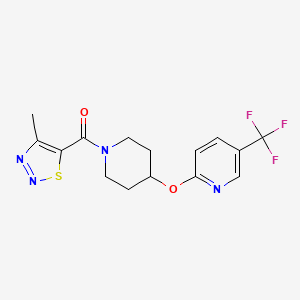

(4-Méthyl-1,2,3-thiadiazol-5-yl)(4-((5-(trifluorométhyl)pyridin-2-yl)oxy)pipéridin-1-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H15F3N4O2S and its molecular weight is 372.37. The purity is usually 95%.

BenchChem offers high-quality (4-Methyl-1,2,3-thiadiazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methyl-1,2,3-thiadiazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité Antimicrobienne

La synthèse et l’évaluation de l’activité antimicrobienne in vitro de ce composé ont été étudiées. Plus précisément, le composé a montré une bioactivité significative contre les bactéries Gram-positives. Notamment, le composé 15, qui contient un fragment 5-nitro-2-furoyle, a présenté la plus grande puissance avec une concentration minimale inhibitrice (CMI) allant de 1,95 à 15,62 µg/mL et un rapport concentration minimale bactéricide (CMB)/CMI de 1 à 4 µg/mL .

Liants potentiels de l’AChE

Une autre étude a exploré le potentiel de liaison de ce composé avec l’acétylcholinestérase (AChE). L’énergie de liaison calculée pour le composé 5 était de −12,1 kcal/mol, ce qui suggère son potentiel prometteur comme point de départ pour le développement de liants de l’AChE .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Similar compounds have been reported to act as inhibitors or activators of their target proteins , which could alter the normal functioning of these proteins and lead to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities , indicating that this compound may also affect multiple biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been reported to show various biological activities , suggesting that this compound may also lead to diverse molecular and cellular effects.

Activité Biologique

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone , often referred to as a thiadiazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, particularly its anticancer and antimicrobial effects.

The molecular formula of the compound is C14H16F3N3O2S, with a molecular weight of approximately 355.36 g/mol. The presence of the thiadiazole ring and the trifluoromethyl group enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. For instance, a study on related compounds demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4e | MCF-7 | 7.56 | Induces apoptosis through Bax/Bcl-2 modulation |

| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |

These compounds exhibited selectivity towards cancer cells over normal cells, indicating their potential as targeted therapies .

The mechanism by which these compounds exert their anticancer effects includes:

- Induction of Apoptosis : Increased Bax/Bcl-2 ratio leading to enhanced apoptosis in cancer cells.

- Cell Cycle Arrest : Compounds like 4e and 4i have been shown to induce cell cycle arrest at critical phases (S and G2/M), preventing further proliferation .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. A comparative study indicated that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Example Data Table for Antimicrobial Activity

| Compound | Bacteria Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 20 |

| Compound B | Escherichia coli | 30 |

| Compound C | Pseudomonas aeruginosa | 40 |

Case Studies

- Study on MCF-7 Cells : A detailed investigation into the effects of a related thiadiazole derivative showed that it inhibited cell growth significantly compared to standard chemotherapeutics like 5-Fluorouracil, suggesting a promising alternative for breast cancer treatment .

- In Vivo Studies : Animal models treated with these compounds exhibited reduced tumor growth rates compared to control groups, reinforcing the in vitro findings and suggesting potential for clinical applications.

Propriétés

IUPAC Name |

(4-methylthiadiazol-5-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O2S/c1-9-13(25-21-20-9)14(23)22-6-4-11(5-7-22)24-12-3-2-10(8-19-12)15(16,17)18/h2-3,8,11H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOXVYBTZJAXBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.